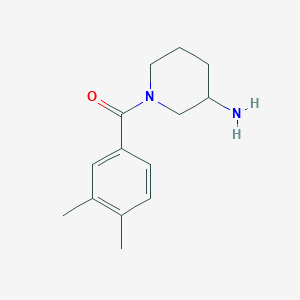

(3-Aminopiperidin-1-yl)(3,4-dimethylphenyl)methanone

Overview

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “(3-Aminopiperidin-1-yl)(3,4-dimethylphenyl)methanone” consists of a piperidine ring bound to a phenyl group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications

Synthesis and Characterization

The compound "(3-Aminopiperidin-1-yl)(3,4-dimethylphenyl)methanone" is structurally related to various derivatives that have been synthesized and characterized for their potential applications in scientific research. For instance, derivatives of 3,4-dimethyl phenyl methanones have been synthesized using an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction, leading to compounds with antimicrobial, antioxidant, and insect antifeedant activities. These derivatives were characterized by their physical constants and spectral data to assess their potential applications in various fields, including organic synthesis and pharmacology (Thirunarayanan, 2015).

Molecular Analysis and Computational Studies

Molecular analysis and computational studies have also been conducted on structurally related compounds, such as (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone. These studies have utilized Density Functional Theory to compute geometrical parameters, spectroscopic properties (FT-IR, Raman, 13C, and 1H NMR), and thermal properties, providing insights into the chemical reactivity descriptors, static charge distribution, and the electrophilic and nucleophilic reactive sites in the molecule (Arasu et al., 2019).

Antimicrobial and Anticancer Potential

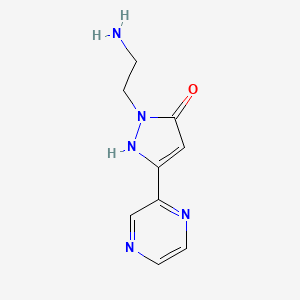

Furthermore, novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, have been synthesized and characterized, showing significant antimicrobial and anticancer activities. These compounds have been evaluated in vitro for their potential as therapeutic agents, with some displaying higher activity than reference drugs, highlighting the versatility of this chemical framework in drug development (Hafez et al., 2016).

Polymer Synthesis

In the field of polymer science, aromatic amine ligands including derivatives of aminopiperidine have been used in catalyst systems for the polymerization of 2,6-dimethylphenol, leading to the synthesis of poly(2,6-dimethyl-1,4-phenylene ether). Such studies explore the efficiency of various catalyst systems in polymer synthesis, contributing to the development of materials with specific properties (Kim et al., 2018).

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-5-6-12(8-11(10)2)14(17)16-7-3-4-13(15)9-16/h5-6,8,13H,3-4,7,9,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREJHUMOASCOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

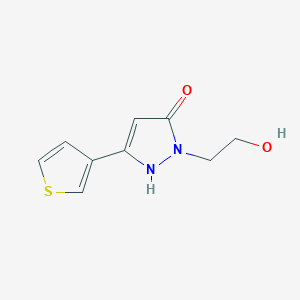

![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)

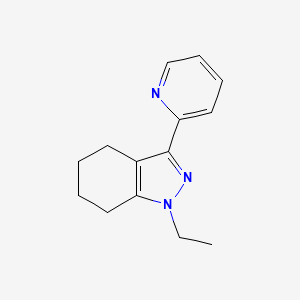

![1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491300.png)

![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491303.png)

![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)